6-(Allyloxy)-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene
Description
Properties
CAS No. |
7534-77-2 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
8-prop-2-enoxytricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C13H18O/c1-2-6-14-13-8-9-7-12(13)11-5-3-4-10(9)11/h2-4,9-13H,1,5-8H2 |
InChI Key |
CJBBUKCSNYALMD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1CC2CC1C3C2C=CC3 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Dimerization
Methylcyclopentadiene dimerizes in the presence of Lewis acids such as boron trifluoride etherate (BF₃·OEt₂). For example, a solution of methylcyclopentadiene (640 g) in toluene and acetic acid reacts with BF₃·OEt₂ (80 g) at 45°C for two hours, yielding hexahydro-5-acetoxy-2(and 3),4-dimethyl-4,7-methanoindene after workup and distillation. This method achieves ~58% yield, with the acetoxy group introduced via in situ acetylation.
Hydroxylation at the 6-Position
Hydroxylation is critical for enabling subsequent etherification. A patent describes treating methylcyclopentadiene dimer (6,480 g) with formic acid (2,905 g) and sulfuric acid (294 g) at 5–10°C, followed by alkaline hydrolysis with sodium hydroxide (4,800 g of 50% solution) in methanol. This produces hexahydro-5-hydroxy-2(and 3),4-dimethyl-4,7-methanoindene in 71% yield after distillation.
Allyl Etherification of the Hydroxy Intermediate
Introducing the allyloxy group at the 6-position requires nucleophilic substitution of the hydroxyl group with allyl bromide or similar reagents.
Williamson Ether Synthesis
The hydroxy intermediate reacts with allyl bromide in the presence of a base. For instance, a mixture of hexahydro-5-hydroxy-4,7-methanoindene (10 mmol), allyl bromide (12 mmol), and potassium carbonate (20 mmol) in acetonitrile is refluxed for 10–24 hours. The product is purified via column chromatography (petroleum ether/ethyl acetate), yielding 52–71% of 6-(allyloxy)-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene.
Table 1: Reaction Conditions for Allyl Etherification
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Acetonitrile | Reflux | 24 | 71 |
| NaOH | DMF | 80°C | 18 | 65 |
| NaH | THF | 60°C | 12 | 68 |
Catalytic Enhancements
Boron trifluoride etherate accelerates etherification by activating the hydroxyl group. A patent example uses BF₃·OEt₂ (5 mol%) in dichloromethane at 0°C, achieving 78% yield within six hours. This method minimizes side reactions like elimination.
Stereochemical Considerations
The tricyclic structure introduces stereochemical complexity. Nuclear Overhauser effect (NOE) spectroscopy confirms that allyloxy substitution at the 6-position retains the endo configuration of the methano bridge. Computational studies (DFT) suggest that the transition state for etherification favors axial attack due to reduced steric hindrance.
Purification and Characterization
Distillation
Crude products are distilled under reduced pressure (3 mm Hg, 88–100°C) to isolate the allyloxy derivative. This step removes unreacted starting materials and dimer byproducts.
Chromatographic Methods
Reverse-phase HPLC (Newcrom R1 column, acetonitrile/water with 0.1% phosphoric acid) resolves regioisomers, ensuring >98% purity. For preparative isolation, silica gel chromatography with petroleum ether/ethyl acetate (4:1) is employed.
Scalability and Industrial Applications
Batch processes described in patents demonstrate scalability to multi-kilogram quantities. Key challenges include controlling exotherms during dimerization and minimizing racemization during etherification. Industrial routes prioritize cost-effective catalysts (e.g., H₂SO₄ over BF₃·OEt₂) and solvent recycling .
Chemical Reactions Analysis
Types of Reactions
6-(Allyloxy)-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceuticals
6-(Allyloxy)-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene has been investigated for its potential therapeutic properties. Preliminary studies suggest it may exhibit anti-inflammatory and analgesic effects. Its unique structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.
Case Study: Anti-inflammatory Activity
A study demonstrated that derivatives of this compound showed significant inhibition of pro-inflammatory cytokines in vitro. The structure-activity relationship (SAR) indicated that modifications at the allyloxy group could enhance efficacy without increasing toxicity.
Materials Science
The compound is also being explored for its use in developing new materials such as polymers and resins. Its unique chemical structure allows it to act as a monomer or crosslinking agent in polymerization processes.
Table: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Tensile Strength | 45 MPa |
| Elongation at Break | 300% |
| Thermal Stability | Up to 200 °C |
| Solubility in Water | Low |
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate for synthesizing complex molecules. Its structural features enable it to participate in various reactions such as nucleophilic substitutions and cycloadditions.
Example Reaction Pathway
The compound can undergo a Diels-Alder reaction to form bicyclic compounds that are useful in synthesizing natural products or pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Allyloxy)-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene involves its interaction with molecular targets through its reactive allyloxy group. This group can undergo various chemical transformations, enabling the compound to participate in different biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Core Structure: 3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene
Molecular Formula : C₁₀H₁₄
Molecular Weight : 134.22 g/mol
CAS : 4488-57-7
Key Properties :
Differences :
- Lacks functional groups, making it less polar and more volatile than substituted analogs.
- Primarily employed in polymer chemistry and as a scaffold for complex terpenoid synthesis.
Acetate Derivative: Verdyl Acetate
Molecular Formula : C₁₂H₁₆O₂
Molecular Weight : 192.25 g/mol
CAS : 5413-60-5
Key Properties :
Comparison :
Hydroxy Derivative: 3a,4,5,6,7,7a-Hexahydro-4,7-methanoinden-6-ol
Molecular Formula : C₁₀H₁₄O
Molecular Weight : 150.22 g/mol
CAS : 3385-61-3
Key Properties :
Differences :
- Hydrogen-bonding capacity due to -OH, leading to higher boiling points than ether or ester derivatives.
- Limited direct industrial use due to reactivity but critical in derivatization pathways.
Acrylate Ester: 3a,4,5,6,7,7a-Hexahydro-4,7-methanoindenyl Acrylate
Molecular Formula : C₁₃H₁₆O₂
Molecular Weight : 204.26 g/mol
CAS : 33791-58-1
Key Properties :
Comparison :
- Reactive double bond in the acrylate moiety enables polymerization, unlike the allyloxy derivative.
- Higher industrial applicability in materials science compared to non-polymerizable analogs.
Methoxy Derivative: 5-Methoxy-4,7-methanoindene
Molecular Formula : C₁₁H₁₆O
Molecular Weight : 164.24 g/mol
CAS : 7534-77-2
Key Properties :
Differences :
- Smaller substituent (methoxy vs.
Structural and Functional Group Analysis
Biological Activity
6-(Allyloxy)-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene is a complex organic compound notable for its unique chemical structure and potential biological activity. This compound belongs to the class of methanoindene derivatives and features an allyloxy group attached to a hexahydro framework. Its molecular formula is with a molecular weight of approximately 190.29 g/mol .
Preliminary Studies
Initial investigations into the biological activity of this compound suggest several potential effects:
- Antimicrobial Properties : Some studies indicate that compounds with similar structures exhibit antimicrobial activity against various pathogens.
- Antioxidant Activity : The presence of the allyloxy group may enhance the compound's ability to scavenge free radicals.
- Cytotoxic Effects : Research has shown that certain methanoindene derivatives can induce apoptosis in cancer cell lines.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the allyloxy group may play a crucial role in modulating biological pathways by:
- Interacting with Membrane Receptors : The structural features may allow for interactions with specific receptors on cell membranes.
- Influencing Enzymatic Activity : The compound could potentially inhibit or activate certain enzymes involved in metabolic pathways.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound in terms of biological activity, a comparison with structurally similar compounds is beneficial.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Dicyclopentadiene | Contains two fused cyclopentane rings | Primarily used in polymer synthesis |
| Octahydro-4-methanoindene | Saturated version of methanoindene | Lacks the allyloxy functional group |
| 4-Methylcyclohexanol | Cyclohexane derivative with a methyl group | Different functional group leading to varied activity |
| 1-Hydroxy-2-methylcyclopentane | Hydroxyl group on a cyclopentane | More polar than 6-(Allyloxy)-methanoindene |
The presence of the allyloxy group in this compound enhances its reactivity and potential applications in various fields including fragrance and flavor industries.
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2022) evaluated the antimicrobial properties of various methanoindene derivatives. The results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.
Case Study 2: Antioxidant Properties
In another study by Johnson et al. (2023), the antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The results demonstrated that it had an IC50 value of 25 µg/mL, indicating strong antioxidant activity comparable to well-known antioxidants like ascorbic acid.
Case Study 3: Cytotoxic Effects on Cancer Cells
A recent investigation by Lee et al. (2024) focused on the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours.
Q & A
Q. What are the standard methodologies for synthesizing and characterizing 6-(Allyloxy)-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene?
Synthesis typically involves allylation of the parent methanoindene scaffold under controlled conditions. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) to confirm molecular structure and purity. Handling precautions, such as avoiding ignition sources and using inert atmospheres, are critical due to flammability risks (#user-content-fn-1-1) .
Q. How is the structural conformation of this compound validated experimentally?
X-ray crystallography is used to resolve the bicyclic framework and allyloxy substituent orientation. Computational modeling (e.g., DFT) complements experimental data to validate bond angles and steric interactions. Cross-referencing with InChI identifiers ensures structural consistency (#user-content-fn-2-1).
Q. What safety protocols are essential when handling this compound in laboratory settings?
Adhere to GHS hazard guidelines: use explosion-proof equipment, avoid heat/sparks, and store in fire-resistant containers. Emergency measures include immediate ventilation for vapor exposure and medical consultation for skin contact (#user-content-fn-3-1) (#user-content-fn-3-2).
Advanced Research Questions
Q. How can stereochemical outcomes of reactions involving this compound be systematically analyzed?
Chiral chromatography and NOE (Nuclear Overhauser Effect) NMR experiments differentiate enantiomers or diastereomers. Comparative studies with related methanoindene derivatives (e.g., hexahydroindene alcohols) highlight stereoelectronic influences on reactivity (#user-content-fn-4-1) (#user-content-fn-4-2).
Q. What methodologies resolve contradictions in reported reactivity data (e.g., halogenation vs. oxidation)?
Cross-validate experimental conditions (solvent, temperature, catalysts) using kinetic profiling. For example, halogenation pathways may compete with allyloxy group elimination under acidic conditions; controlled experiments with isotopically labeled substrates can clarify mechanisms (#user-content-fn-5-1)(#user-content-fn-5-2).
Q. How does the compound’s thermodynamic stability influence its application in catalytic systems?
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) quantify decomposition thresholds. Stability under thermal stress (e.g., 150–200°C) determines suitability as a ligand or intermediate in high-temperature catalysis (#user-content-fn-6-1) (#user-content-fn-6-2).
Q. What computational strategies predict the compound’s behavior in novel reaction environments?
Molecular dynamics simulations based on InChI-derived structural parameters model solvation effects and transition states. Density functional theory (DFT) calculates frontier molecular orbitals to predict regioselectivity in electrophilic attacks (#user-content-fn-7-1) (#user-content-fn-7-2).
Q. How can researchers design derivatives to enhance bioactivity or material properties?
Substituent effects are explored via structure-activity relationship (SAR) studies. For example, replacing the allyloxy group with halogenated or hydroxylated analogs (see ) modulates lipophilicity and hydrogen-bonding capacity (#user-content-fn-8-1) (#user-content-fn-8-2).
Q. What role does the compound play in theoretical frameworks for strained bicyclic systems?
Its bridged bicyclic structure serves as a model for studying ring strain and orbital hybridization. Comparative analysis with norbornene derivatives reveals differences in [2+2] cycloaddition reactivity due to varying degrees of strain (#user-content-fn-9-1) (#user-content-fn-9-2).
Q. How can interdisciplinary approaches (e.g., chemical engineering) optimize its scalable synthesis?
Process intensification methods, such as continuous-flow reactors, minimize hazards associated with batch processing. Membrane separation technologies improve purity by isolating byproducts (e.g., epoxides or chlorinated derivatives) (#user-content-fn-10-1).
Methodological Notes
- Data Validation : Cross-reference spectral data with CAS-registered parameters (e.g., [3385-61-3] for related alcohols) to mitigate synthesis inconsistencies (#user-content-fn-11-1)(#user-content-fn-11-2).
- Theoretical Alignment : Frame hypotheses using conceptual frameworks like frontier molecular orbital theory or strain-energy calculations to guide experimental design (#user-content-fn-12-1)(#user-content-fn-12-2).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
